N-Methylbenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-11-10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDDQRBTXCOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The carbodiimide-based approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of benzo[b]thiophene-3-carboxylic acid. This method avoids the use of hazardous acyl chlorides, making it preferable for laboratory-scale synthesis. EDCI facilitates the formation of an active O-acylisourea intermediate, which reacts with methylamine to yield the target amide. DMAP acts as a nucleophilic catalyst, accelerating the reaction by stabilizing the intermediate.
Experimental Procedure
In a representative protocol, benzo[b]thiophene-3-carboxylic acid (1.0 equiv.) is dissolved in dichloromethane (DCM) with EDCI (2.0 equiv.) and DMAP (4.0 equiv.). After stirring for 5 minutes, methylamine (1.2 equiv.) is added, and the reaction proceeds at room temperature for 7–8 hours. Workup involves evaporation under reduced pressure, extraction with ethyl acetate, and purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 99:1). The reported yield for analogous amides reaches 86% , with purity confirmed by -NMR and TLC-MS.
Key Data:
-
Reagents: EDCI, DMAP, DCM, methylamine.
-
Conditions: Room temperature, 7–8 hours.
-
Yield: 86% (for ethyl ester precursor); amide yields inferred as comparable.
Acyl Chloride Intermediation
Thionyl Chloride Activation
An alternative route involves converting benzo[b]thiophene-3-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl) and DMAP. This method, highlighted in patent literature, offers scalability and cost-effectiveness for industrial applications. The acyl chloride is subsequently reacted with methylamine in acetonitrile, yielding the carboxamide after neutralization and recrystallization.
Patent-Optimized Protocol
In a patented procedure, 3-chlorobenzo[b]thiophene-2-carbonyl chloride is synthesized by heating cinnamic acid derivatives with SOCl and DMAP in heptane at 50°C. For N-methylamide formation, the acyl chloride is treated with methylamine hydrochloride and triethylamine in acetonitrile, followed by aqueous workup and carbon bed filtration to remove impurities. This method achieves a final product purity of 99.8% by HPLC, with a beige solid isolated in multi-gram quantities.
Key Data:
-
Reagents: SOCl, DMAP, methylamine hydrochloride, acetonitrile.
-
Conditions: 50°C, 3–7 hours.
-
Yield: 274 g isolated (exact yield unspecified); purity >99%.
Comparative Analysis of Methodologies
Efficiency and Practicality
The EDCI/DMAP method excels in safety and simplicity, avoiding corrosive reagents like SOCl. However, the acyl chloride route offers higher throughput and is better suited for large-scale production, as evidenced by its adoption in industrial patent processes.
Analytical Validation
Both methods rely on advanced spectroscopic techniques for quality control:
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Anticancer Activity
N-Methylbenzo[b]thiophene-3-carboxamide derivatives have been investigated for their anticancer properties, particularly as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). Research indicates that these derivatives exhibit significant cytotoxicity against various cancer cell lines, including Hep3B hepatocellular carcinoma cells.
Case Study: Anticancer Derivatives
A study synthesized several thiophene carboxamide derivatives, revealing that compounds 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM against Hep3B cells, respectively. These compounds disrupted spheroid formation in cancer cells, indicating their potential as effective anticancer agents by interacting with the tubulin-colchicine-binding pocket, similar to CA-4 .
Kinase Inhibition
This compound has been shown to act as a potent inhibitor of various kinases implicated in cancer progression. The benzothiophene scaffold is particularly promising due to its ability to selectively inhibit kinases associated with tumorigenesis.
Case Study: PIM Kinase Inhibition
Research has highlighted the synthesis of benzo[b]thiophene-derived inhibitors targeting PIM kinases (PIM1, PIM2, and PIM3). These inhibitors demonstrated nanomolar activity and significant oral bioavailability in mouse models, suggesting their potential for therapeutic applications in cancer treatment .
Mechanistic Insights
The mechanism of action for this compound derivatives often involves modulation of key signaling pathways such as RhoA/ROCK. For instance, a derivative labeled b19 significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells through the RhoA/ROCK pathway, promoting apoptosis and altering cytoskeletal dynamics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the benzothiophene core can lead to significant differences in biological activity.
Data Table: Structure-Activity Relationship Examples
| Compound ID | Substituent | IC50 (µM) | Target Kinase | Notes |
|---|---|---|---|---|
| 2b | None | 5.46 | Tubulin | Disrupts spheroid formation |
| 2e | Fluoro | 12.58 | Tubulin | Similar binding profile to CA-4 |
| b19 | Methyl | <10 | RhoA | Induces apoptosis in MDA-MB-231 |
Mechanism of Action
The mechanism of action of N-Methylbenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxamide group can form hydrogen bonds with biological molecules, affecting the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity Trends
Thiophene vs. Phenyl Substitution
- Replacing the thiophene ring with a phenyl group (e.g., compound 3 in ) drastically reduces JNK1 inhibitory activity (IC₅₀ > 100 µM vs. 5.4 µM for thiophene-based compound 5g) . This highlights the thiophene ring’s role in maintaining conformational flexibility and electronic interactions.
Carboxamide Position and Substituents
- 3-Position Superiority : Moving the carboxamide to the 5-position (compound 5f) abolishes activity, emphasizing the necessity of the 3-carboxamide for binding .
- N-Methyl vs. Other Substituents : Methylation at the carboxamide nitrogen (as in the target compound) may improve solubility and metabolic stability compared to unsubstituted or bulkier groups (e.g., tert-butyl in compound 21), though direct data are lacking .
Ring Size and Saturation
- Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 2 in ) exhibit moderate antibacterial activity but lower kinase inhibition, suggesting saturation reduces planar aromaticity critical for kinase binding .
JNK Inhibition
- Compound 25 () : A thiophene-3-carboxamide derivative inhibits JNK1/2 with IC₅₀ = 7.5 µM in cellular assays, showing selectivity over p38α (2% inhibition at 25 µM) and lipid kinases. Molecular modeling reveals dual binding to ATP and JIP sites via hydrogen bonds with Gln 37 and Met 111 .
VEGFR-2 Inhibition
- Compound 14d (): A thiophene-3-carboxamide derivative inhibits VEGFR-2, demonstrating anti-angiogenic effects. This underscores how minor substituent changes redirect activity from JNK to other kinases .
Antibacterial Activity
Data Tables
Table 1: Key Properties of Selected Thiophene-3-carboxamide Derivatives
Table 2: Impact of Structural Modifications on Activity
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing and characterizing N-Methylbenzo[b]thiophene-3-carboxamide derivatives?
- Synthesis : Derivatives are synthesized via nucleophilic substitution or coupling reactions, using reagents like benzylamine or substituted benzoyl chlorides under reflux conditions. Solvents (e.g., ethanol, dioxane) and catalysts (e.g., triethylamine) are optimized for yield and purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity (>95%). Mass spectrometry (MS) validates molecular weight .
Q. Which in vitro assays are critical for assessing compound stability and metabolic degradation?
- Plasma Stability : Incubate compounds with fresh rat plasma at 37°C, terminate reactions with methanol (containing internal standards), and quantify residual compound via LC-MS. Degradation rates are compared to positive controls (e.g., fast-degrading compounds) .
- Microsomal Stability (RLM) : Use rat liver microsomes with NADPH cofactor in phosphate buffer (pH 7.4). Measure half-life (t₁/₂) and intrinsic clearance (CLint) via LC-MS. Compounds degrading <50% in 60 minutes are prioritized for further studies .
Q. How is kinase inhibition activity evaluated for these derivatives?
- TR-FRET Assays : Utilize LanthaScreen™ technology with JNK1/2/3 isoforms. Compounds are tested against ATP/pepJIP1 binding sites. Fluorescence ratios (520/495 nm) quantify inhibition, with IC₅₀ values calculated using nonlinear regression .
- Cellular Efficacy : Measure c-Jun phosphorylation in HeLa cells via FRET. Compounds showing IC₅₀ <10 μM (e.g., compound 25: 7.5 μM) correlate with in vitro kinase inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) impact JNK inhibitory activity and selectivity?
- Substituent Effects :
- Electron-Withdrawing Groups : Fluorine or chlorine at the 2-/3-positions enhance JNK1 inhibition (e.g., compound 25: IC₅₀ = 1.32 μM) via hydrophobic interactions with Val 118/Asn 114 .
- Polar Groups : Morpholine or piperazine substituents reduce activity (IC₅₀ >50 μM), likely due to steric hindrance in the ATP-binding pocket .
- Selectivity : Compound 25 shows >98% selectivity for JNK1/2 over p38α/MAPKs, attributed to dual binding at ATP and JIP1 sites .
Q. How can contradictory data between plasma stability and microsomal degradation be resolved?
- Case Study : Compound 25 is stable in rat plasma (85% remaining at 60 min) but degrades 85% in microsomes. This discrepancy is addressed by:
Metabolite Identification : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxidation).
Structural Optimization : Introduce di-substitutions on the thiophene ring (e.g., methyl groups) to block CYP450-mediated oxidation .
Q. What experimental approaches validate dual binding mechanisms (ATP-competitive and JIP1-site inhibition)?
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) of compound 25 to JNK2 (640 nM). Competition assays with ATPγS or pepJIP1 show reduced binding, confirming dual-site interaction .
- Molecular Modeling : Dock compounds into JNK1’s ATP pocket (PDB: 3E7O) using GOLD software. Hydrogen bonds between the carboxamide NH₂ and Gln 37 stabilize ATP-site binding, while hydrophobic interactions with Val 118 anchor JIP1-site binding .
Q. How can metabolic stability be improved without compromising kinase inhibition?
- SAR-Driven Strategies :
- Replace labile groups (e.g., ester) with carboxamide to reduce hydrolysis.
- Introduce fluorine at metabolically vulnerable positions to block CYP450 oxidation.
- Optimize logP (2–4) via substituent tuning to balance solubility and microsomal stability .
Data Contradiction Analysis
Q. Why do some derivatives show strong in vitro kinase inhibition but poor cellular activity?
- Key Factors :
- Cell Permeability : High logP (>4) limits cellular uptake. Use Caco-2 assays to measure permeability.
- Efflux Pumps : Test compounds in P-gp/MRP1-overexpressing cells. Compounds with efflux ratio >3 require structural modification (e.g., reduce hydrogen bond donors) .
Methodological Recommendations
Q. What techniques are recommended for optimizing pharmacokinetic properties?
- In Silico Tools : Predict metabolic hotspots (e.g., StarDrop, MetaSite).
- In Vitro Models : Use hepatocyte incubation for intrinsic clearance prediction.
- In Vivo Correlation : Validate microsomal stability data in rodent pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
